tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate
Overview
Description
The compound tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is not directly mentioned in the provided papers. However, related compounds and tert-butyl carbamate derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, tert-butyl carbazole derivatives have been synthesized and studied for their ability to form gels and emit strong blue light, indicating their potential in sensory applications . tert-Butyl N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, behaving as N-(Boc)-protected nitrones . Additionally, tert-butyl thiadiazole derivatives have been synthesized, showing strong interactions between sulfonyl groups and thiadiazole rings .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives involves various chemical reactions and protection strategies. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route for a tert-butyl carbamate derivative involved a multi-step process starting from L-Serine, including esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the overall conformation and reactivity of the molecule. For instance, the tert-butyl groups in 1,3,6,8-tetra-tert-butylcarbazole create a gap that affects the molecule's structure . In the case of tert-butyl thiadiazole derivatives, bond lengths and angles indicate strong interactions between functional groups, affecting the molecule's geometry .
Chemical Reactions Analysis
tert-Butyl carbamate derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates. They can react with organometallics to yield N-(Boc)hydroxylamines and can be involved in the formation of zwitterionic ammonium carbamate salts upon reaction with atmospheric carbon dioxide . These reactions showcase the functional versatility of tert-butyl carbamate derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, affecting solubility and reactivity. For example, the tert-butyl moiety in TCBT was crucial for gel formation in selected solvents . The interaction between sulfonyl groups and thiadiazole rings in tert-butyl thiadiazole derivatives can also affect the compound's physical properties, such as melting points and solubility .
Scientific Research Applications
Similarly, Pedregosa et al. (1996) studied tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, providing insights into the bond lengths, angles, and the interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996). Additionally, Baillargeon et al. (2017) investigated similar compounds, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, revealing how molecules in these compounds are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Luminescent Properties and Organic Materials
Research has also delved into the luminescent properties of related compounds. Zhang et al. (2016) designed and synthesized compounds based on thiazolo[5,4-d]thiazole moieties, which demonstrated reversible excited-state intramolecular proton transfer (ESIPT) and were utilized in white organic light emitting diodes (Zhang et al., 2016). Rybakiewicz et al. (2020) synthesized organic luminophores combining carbazole units with various acceptor units, leading to materials with high photoluminescence quantum yield, tunable donor-acceptor interactions, and potential applications in light emitting diodes (Rybakiewicz et al., 2020).
Sensory Materials and Chemosensors
The relevance of tert-butyl carbazole derivatives extends to the development of sensory materials and chemosensors. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, finding that these compounds, particularly with tert-butyl moieties, could form organogels and xerogel-based films that emitted strong blue light. These films were employed as fluorescent sensory materials for detecting various acid vapors (Sun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQYLGCBVADFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376857 | |
Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate | |
CAS RN |
243972-26-1 | |
Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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